Cas no 2228335-91-7 (1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde)

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
- EN300-1921751
- 2228335-91-7
-
- インチ: 1S/C8H9BrN2O/c1-11-6(4-7(9)10-11)8(5-12)2-3-8/h4-5H,2-3H2,1H3
- InChIKey: RAFRASZIGNIVAE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2(C=O)CC2)N(C)N=1
計算された属性
- せいみつぶんしりょう: 227.98983g/mol
- どういたいしつりょう: 227.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 34.9Ų
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1921751-0.25g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.25g |
$2143.0 | 2023-09-17 | ||
Enamine | EN300-1921751-0.1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.1g |
$2050.0 | 2023-09-17 | ||
Enamine | EN300-1921751-10.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 10g |
$10018.0 | 2023-05-31 | ||
Enamine | EN300-1921751-0.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.5g |
$2236.0 | 2023-09-17 | ||
Enamine | EN300-1921751-1.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 1g |
$2330.0 | 2023-05-31 | ||
Enamine | EN300-1921751-2.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 2.5g |
$4566.0 | 2023-09-17 | ||
Enamine | EN300-1921751-5.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 5g |
$6757.0 | 2023-05-31 | ||
Enamine | EN300-1921751-0.05g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.05g |
$1957.0 | 2023-09-17 | ||
Enamine | EN300-1921751-1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 1g |
$2330.0 | 2023-09-17 | ||
Enamine | EN300-1921751-5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 5g |
$6757.0 | 2023-09-17 |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehydeに関する追加情報
Recent Advances in the Study of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde (CAS: 2228335-91-7)
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde (CAS: 2228335-91-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A recent study published in the Journal of Medicinal Chemistry explored the use of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde as a precursor for the synthesis of pyrazole-based kinase inhibitors. The researchers demonstrated that this compound could be efficiently functionalized to yield potent inhibitors targeting specific kinases involved in cancer progression. The study reported significant inhibitory activity against several kinase targets, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.
In another study, researchers investigated the compound's role in the synthesis of novel antimicrobial agents. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that derivatives of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most promising derivative showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, comparable to existing antibiotics. These findings underscore the compound's potential in addressing the growing challenge of antibiotic resistance.
Recent advancements in synthetic methodologies have also improved the accessibility of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde. A study in Organic Process Research & Development reported a scalable and cost-effective synthesis route, achieving an overall yield of 65% with high purity (>98%). This development is particularly significant for industrial applications, as it reduces production costs and facilitates large-scale manufacturing of derivatives for further biological evaluation.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations revealed that the bromo-pyrazole moiety plays a crucial role in binding to target proteins, while the cyclopropane-carbaldehyde group contributes to the overall stability of the complex. These findings are guiding the rational design of more potent and selective derivatives for specific therapeutic applications.
In conclusion, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde continues to emerge as a valuable scaffold in medicinal chemistry. Its versatility in synthesizing diverse bioactive compounds, combined with recent improvements in synthetic accessibility and growing understanding of its molecular interactions, positions it as a promising candidate for the development of novel therapeutics. Future research directions may include exploring its applications in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, and further optimizing its derivatives for improved pharmacokinetic properties.
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